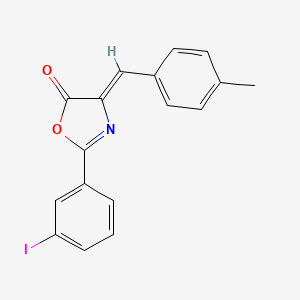![molecular formula C16H10Cl2O4 B11697837 (E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11697837.png)
(E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic materials and are known for their pleasant fragrances. This compound features a dichlorophenyl group and a benzodioxolyl group connected by a propenoate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the esterification of 2,4-dichlorophenol with (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxolyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the propenoate linkage, converting it to a saturated ester.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenyl acetate: Similar ester structure but lacks the benzodioxolyl group.
(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoic acid: Similar structure but lacks the ester linkage.
2,4-Dichlorophenyl benzoate: Similar ester structure with a different aromatic group.
Uniqueness
2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to the combination of the dichlorophenyl and benzodioxolyl groups, which may impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H10Cl2O4 |
|---|---|
Molekulargewicht |
337.1 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H10Cl2O4/c17-11-3-5-13(12(18)8-11)22-16(19)6-2-10-1-4-14-15(7-10)21-9-20-14/h1-8H,9H2/b6-2+ |
InChI-Schlüssel |
GRLISAVODBWCNQ-QHHAFSJGSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697755.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697756.png)
![2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697779.png)
![(2E)-2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11697787.png)
![5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11697790.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697793.png)

![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697815.png)
![3-chloro-N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B11697816.png)
![5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11697820.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11697828.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697829.png)

